5-Cyclopentyl-1,3,4-oxadiazol-2-amine

説明

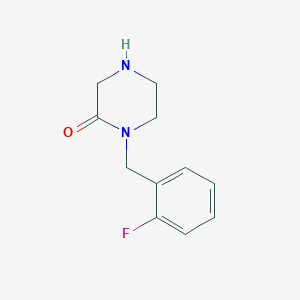

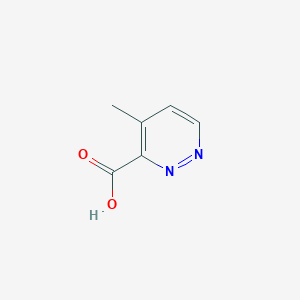

5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the empirical formula C7H11N3O . It has a molecular weight of 153.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, often involves the reaction of acetic acid derivatives with thiosemicarbazide . Acylation of the amino group of oxadiazoles with some acid chlorides yields acylated compounds . Cyclization of acetamides by reaction with ammonium thiocyanate gives thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .Molecular Structure Analysis

The molecular structure of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine is represented by the InChI code1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) . This indicates that the molecule consists of a cyclopentyl group attached to the 5-position of a 1,3,4-oxadiazol-2-amine ring . Physical And Chemical Properties Analysis

5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a solid at room temperature . The storage temperature is room temperature .科学的研究の応用

-

- 1,3,4-oxadiazole derivatives have a broad spectrum of pharmacological activities. They exhibit antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

- They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

- Two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine are: Raltegravir, an antiretroviral drug, and Zibotentan, an anticancer agent .

-

- The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .

- New methods of obtaining complex structures containing oxadiazole rings are sought .

-

- There are a few commercially available drugs containing 1,2,4-oxadiazole nucleus such as pleconaril (anti-infective), oxolamine (anti-inflammatory), prenoxdiazine (cough suppressant), butalamine (vasodilator), ataluren (used in Duchenne muscular dystrophy), and proxazole (used for anti-tussive and anti-plasmodic) .

-

Chemical Organic Technology and Petrochemistry

- 1,3,4-oxadiazoles have been used in the development of medicine and agriculture . They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

-

- There are a few commercially available drugs containing 1,2,4-oxadiazole nucleus such as pleconaril (anti-infective), oxolamine (anti-inflammatory), prenoxdiazine (cough suppressant), butalamine (vasodilator), ataluren (used in Duchenne muscular dystrophy), and proxazole (used for anti-tussive and anti-plasmodic) .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . The safety information pictograms indicate danger, and the precautionary statements include P301 + P310, which means if swallowed, immediately call a poison center or doctor .

特性

IUPAC Name |

5-cyclopentyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMAKUGJTOHVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602693 | |

| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |

CAS RN |

90221-15-1 | |

| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)

![Thiazolo[4,5-b]pyridine](/img/structure/B1357651.png)

![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)

![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/structure/B1357665.png)

![N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine](/img/structure/B1357667.png)